molecular formula C16H15F3N2O2 B2753062 N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-59-2

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2753062
CAS RN: 338781-59-2
M. Wt: 324.303
InChI Key: UAEMDSORVURIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H15F3N2O2 and its molecular weight is 324.303. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a compound that serves as a precursor or intermediate in various synthetic and chemical reactions. A method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines using zinc dimethyl imidodicarbonimidate has been applied to N-benzylpyroglutamic acids, indicating its potential in the synthesis of antifungal products (Oudir et al., 2006). Additionally, dimethylindium-pyridine-2-carbaldehyde oximate has been studied for its crystalline structure, highlighting the compound's role in forming complex molecular arrangements (Shearer et al., 1980).

Pharmaceutical Research

The compound has shown relevance in pharmaceutical research, where derivatives have been evaluated for analgesic and anti-inflammatory activity, demonstrating its potential in drug discovery and development processes (Braña et al., 1981).

Organic Chemistry and Material Science

In organic chemistry and material science, the compound has been used in the synthesis of 1,8-naphthyridine and isoxazole derivatives. This showcases its utility in developing materials with potential applications in various fields, including electronics and nanotechnology (Guleli et al., 2019).

Crystal Engineering

Research in crystal engineering has explored the hydrogen-bonding network of 5-(trifluoromethyl)picolinic acid monohydrate, which shares structural similarities with the subject compound. This research provides insights into the design of new crystalline materials with specific properties (Ye & Tanski, 2020).

properties

IUPAC Name

N,N-dimethyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2/c1-20(2)14(22)13-4-3-9-21(15(13)23)10-11-5-7-12(8-6-11)16(17,18)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEMDSORVURIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

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